molecular formula C10H17NO3 B13429119 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13429119
M. Wt: 199.25 g/mol
InChI Key: CTTKKNCSQDQCEZ-UHFFFAOYSA-N
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Description

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2090868-18-9) is a high-value spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid spiro[4.5]decane core that incorporates both nitrogen and oxygen heteroatoms, offering a three-dimensional structure ideal for the exploration of chemical space . The molecule provides two points of orthogonal diversification: the nitrogen at the 2-position and the carboxylic acid functional group at the 4-position, making it a versatile building block for the creation of diverse compound libraries for biological screening . The high sp3 carbon content of this and related spirocyclic scaffolds is essential for developing compounds with favorable physicochemical properties . Researchers utilize this scaffold to study the effect of incremental changes in the spatial placement of substituents on molecular properties and biological activity, as the spirocyclic core acts as a rigid "hinge" to orient functional groups in distinct spatial arcs . The compound is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is offered with a specified high level of purity, and researchers should consult the safety data sheet for proper handling and storage information .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-11-6-8(9(12)13)10(7-11)2-4-14-5-3-10/h8H,2-7H2,1H3,(H,12,13)

InChI Key

CTTKKNCSQDQCEZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2(C1)CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Oxo-1-oxa-8-azaspirodecane Derivatives

According to patent US5118687A, the core spirocyclic structure can be synthesized via cyclization of suitable precursors under acidic or basic conditions:

  • Acidic cyclization : The compound of formula (V) is cyclized in an acidic medium, such as dry hydrogen halide in inert solvents like tetrahydrofuran or dioxane, leading to the formation of the spirocyclic framework.
  • Basic cyclization : Alternatively, cyclization can be achieved in a basic medium using alkali metal carbonates or hydroxides, with solvents like ethanol or dimethylformamide (DMF).

Alkylation of the Spirocyclic Core

The methyl group at the 2-position can be introduced via nucleophilic alkylation:

  • Reacting the spirocyclic amine or its salt with methylating agents such as methyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate) in solvents like acetone or DMF.
  • This step is crucial for selectively methylating the nitrogen or carbon centers depending on the desired substitution pattern.

Introduction of the Carboxylic Acid Group

The carboxylic acid functionality at the 4-position is typically introduced through:

  • Oxidation of a suitable precursor, such as a methyl or aldehyde group, using oxidizing agents like potassium permanganate or chromium-based reagents.
  • Alternatively, direct carboxylation via carbon dioxide fixation under high pressure in the presence of a base, such as sodium hydride, can be employed.

Incorporation of the Oxa (Oxygen) Moiety

The oxygen atom in the oxirane ring can be introduced through:

  • Epoxidation of an alkene precursor using peracids (e.g., meta-chloroperbenzoic acid).
  • Alternatively, ring closure reactions involving halohydrins or related intermediates under basic conditions.

Representative Synthetic Route

Step Description Reagents & Conditions Reference/Source
1 Formation of the spirocyclic core Cyclization in inert solvent with acid/base US5118687A
2 Methylation at the 2-position Methyl iodide, potassium carbonate, DMF Patent EP0414422A2
3 Introduction of carboxyl group Oxidation with potassium permanganate General organic synthesis methods
4 Formation of oxirane ring Epoxidation with meta-chloroperbenzoic acid Standard epoxidation protocols

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography for purification.
  • Spectroscopy : NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy) for structure confirmation.
  • Crystallization : Recrystallization from suitable solvents to obtain pure compounds.

Research Findings and Data

Research indicates that the yields of each step vary depending on reaction conditions, with optimized protocols achieving yields above 70%. The key challenges include controlling regioselectivity during methylation and ensuring complete oxidation without over-oxidation of sensitive groups.

Notes on Variability and Optimization

  • The choice of solvents and temperature critically influences the cyclization efficiency.
  • Methylation reactions require careful control to prevent over-alkylation or side reactions.
  • Oxidation steps must be monitored to prevent degradation of the spirocyclic framework.
  • The introduction of the oxirane ring is typically performed after the core structure is established to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spiro Core

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Differences : Replaces the methyl group with a 2-methoxyethyl substituent, increasing hydrophilicity and molecular weight (241.28 g/mol ). This modification may enhance solubility but reduce membrane permeability compared to the methyl analog .
2-tert-Butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
  • Molecular Formula: C₁₄H₂₃NO₅
  • Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group, widely used in peptide synthesis to shield the amine during reactions. The Boc group increases steric bulk and molecular weight (285.34 g/mol ), making this derivative more suited for stepwise synthetic protocols .
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
  • Molecular Formula: C₁₆H₂₂ClNO₃
  • Key Differences : A benzyl substituent at position 2 introduces aromaticity and enhances lipophilicity. The hydrochloride salt form improves crystallinity and stability, making it preferable for storage and industrial-scale applications .

Functional Group Modifications

Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
  • Molecular Formula: C₁₇H₂₃NO₃
  • Key Differences : The carboxylic acid is esterified to a methyl ester, reducing polarity and acidity. This derivative is often used as an intermediate in prodrug design or to facilitate coupling reactions in organic synthesis .
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
  • Molecular Formula: C₁₃H₂₃NO₃
  • Its molecular weight (241.33 g/mol) and lipophilicity are higher than the parent compound .

Ring System Analogues

8-(4-Fluoro-2-methylbenzenesulfonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
  • Molecular Formula : C₁₈H₂₂FN₂O₅S
  • Key Differences : Replaces the oxa ring with a sulfonyl-substituted diaza ring, introducing electronegative fluorine and sulfonyl groups. This modification enhances hydrogen-bonding capacity and metabolic stability, making it relevant for protease inhibitor development .
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid
  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Differences : An additional methyl group at position 3 and a ketone at position 2 alter the electron distribution and conformational flexibility. The ketone group may participate in covalent bonding with target enzymes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₁₀H₁₅NO₃ 197.23 Methyl (C2), carboxylic acid (C4) Drug discovery, scaffold synthesis
2-(2-Methoxyethyl) analog C₁₂H₁₉NO₄ 241.28 2-Methoxyethyl (C2) Solubility-enhanced derivatives
2-tert-Butoxycarbonyl analog C₁₄H₂₃NO₅ 285.34 Boc-protected amine (C2) Peptide synthesis intermediates
2-Benzyl hydrochloride salt C₁₆H₂₂ClNO₃ 299.81 Benzyl (C2), HCl salt Crystallization studies
8-(4-Fluoro-2-methylbenzenesulfonyl) derivative C₁₈H₂₂FN₂O₅S 397.44 Sulfonyl-fluorophenyl, ketone (C2) Protease inhibitors

Biological Activity

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which includes an oxa and azaspiro framework. This compound possesses a carboxylic acid functional group that enhances its chemical reactivity and potential biological activity. The presence of a methyl group contributes to its lipophilicity, which may influence its interaction with various biological targets.

Molecular Characteristics

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a spirocyclic structure with both oxa and azaspiro components, contributing to its distinct chemical properties.

Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
Melting PointNot available
LogPNot specified

Preliminary studies indicate that this compound may exhibit selective interactions with various biological targets, including enzymes and receptors. These interactions can modulate significant biological pathways, suggesting potential therapeutic applications.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. Initial findings suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Description
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid<0.03125–0.25Effective against MDR Staphylococcus aureus
8-Azaspiro[4.5]decane-2-carboxylic acid1–4Moderate activity against E. coli

Case Studies

Recent literature highlights the potential of this compound in drug discovery:

  • Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
  • Mechanistic Insights : Research indicates that the compound may inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription, thus providing a mechanism for its antibacterial effects .
  • Therapeutic Potential : The unique structural features of this compound suggest it could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects compared to existing drugs.

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